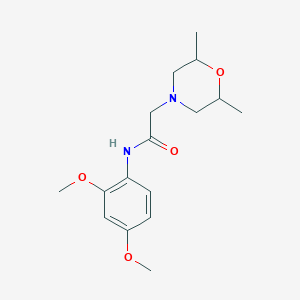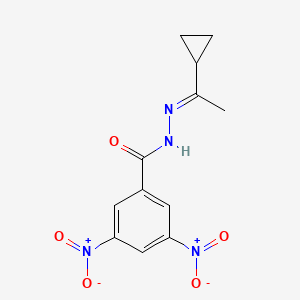![molecular formula C20H27N3O3 B5331083 4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5331083.png)
4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. The compound has been found to exhibit promising properties that make it a potential candidate for the development of new drugs for various diseases.
Mecanismo De Acción
The mechanism of action of 4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine is not fully understood. However, it has been suggested that the compound may act as a modulator of certain enzymes and receptors in the body. This modulation may lead to the activation or inhibition of certain cellular pathways, which may ultimately result in the therapeutic effects of the compound.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine have been studied in vitro and in vivo. The compound has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine in lab experiments is its relatively simple synthesis method. However, one of the limitations is the lack of detailed understanding of its mechanism of action, which makes it difficult to design experiments that can fully elucidate its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine. One direction is to further investigate its mechanism of action and identify the specific enzymes and receptors that it modulates. Another direction is to explore its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, the development of derivatives of the compound may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of 4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine involves a series of chemical reactions. The first step involves the reaction between cyclopentyl hydrazine and ethyl 2-bromoacetate to form 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid ethyl ester. The second step involves the reaction between the ethyl ester and para-methoxybenzyl chloride to form 2-(4-methoxybenzyl)-5-cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid ethyl ester. The final step involves the reaction between the ethyl ester and morpholine to form 4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine.
Aplicaciones Científicas De Investigación
The potential applications of 4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine in the field of medicine have been extensively studied. The compound has been found to exhibit promising properties that make it a potential candidate for the development of new drugs for various diseases. Some of the diseases that the compound has been studied for include cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-[(4-methoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-24-17-8-6-15(7-9-17)12-18-13-23(10-11-25-18)14-19-21-20(26-22-19)16-4-2-3-5-16/h6-9,16,18H,2-5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPWEJZCVJBBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)CC3=NOC(=N3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B5331001.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5331008.png)
![2-[2-(3-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5331012.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5331025.png)
![2,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5331035.png)

![N'-[1-(4-biphenylyl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B5331050.png)
![2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5331051.png)
![2-methyl-1-[2-(4-morpholinyl)-6-nitro-2H-chromen-3-yl]-1-propanone](/img/structure/B5331070.png)
![N-(2-furylmethyl)-1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B5331075.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylbutanamide](/img/structure/B5331089.png)
![2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331096.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5331101.png)
